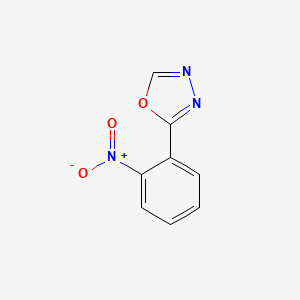

2-(2-Nitrophenyl)-1,3,4-oxadiazole

Description

2-(2-Nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a five-membered oxadiazole ring substituted at the 2-position with a nitro group in the ortho position of the attached phenyl ring. The nitro group (-NO₂) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, reactivity, and biological interactions. This compound has been explored for diverse applications, including pharmaceuticals, optoelectronics, and enzyme inhibition, due to its structural versatility and tunable properties .

Properties

IUPAC Name |

2-(2-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKRXSFMMMXAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.

Cyclization: Reagents like carbon disulfide, bases such as triethylamine, and solvents like ethanol.

Major Products:

Reduction: 2-(2-Aminophenyl)-1,3,4-oxadiazole.

Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The 1,3,4-oxadiazole scaffold is known for its broad spectrum of biological activities. Compounds containing this structure have been extensively studied for their potential as therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. For instance:

- A series of substituted 1,3,4-oxadiazoles were synthesized and evaluated for their anticancer activity against various cell lines. Notably, compounds like 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole showed significant potency against CNS and renal cancer cell lines with growth inhibition percentages exceeding 95% .

- Another study reported that certain oxadiazole derivatives exhibited high antiproliferative activity against human cancer cell lines such as T-47D breast cancer and SK-MEL-5 melanoma, with inhibition rates over 80% .

Antimicrobial Properties

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives has also been documented:

- Research indicates that these compounds possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating their effectiveness compared to standard antibiotics .

- Additionally, oxadiazoles have shown antifungal activity against species such as Aspergillus niger and Saccharomyces cerevisiae, reinforcing their potential as antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Several studies have explored the anti-inflammatory properties of oxadiazole derivatives:

- Compounds containing the oxadiazole ring have been evaluated for their cyclooxygenase (COX) inhibition capabilities. Some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- In vivo studies indicated that certain oxadiazoles effectively reduced paw edema in rat models, showcasing their analgesic properties alongside anti-inflammatory effects .

Agricultural Applications

Beyond medicinal uses, 1,3,4-oxadiazoles are also being investigated for agricultural applications:

Herbicides and Insecticides

The unique chemical structure of oxadiazoles allows them to function as effective herbicides and insecticides:

- Research has shown that specific oxadiazole derivatives can inhibit the growth of weeds and pests, making them valuable in crop protection strategies .

Case Studies and Findings

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-1,3,4-oxadiazole involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of the nitro group on the phenyl ring and the nature of additional substituents on the oxadiazole ring critically determine biological and physicochemical properties:

Key Observations :

- Para-nitro derivatives (e.g., XIV, XV) exhibit strong CNS activity due to enhanced electron-withdrawing effects, which stabilize interactions with neurotransmitter receptors .

- Ortho-nitro derivatives (e.g., target compound, 56c, 76) demonstrate broader applications , including anticancer and enzyme inhibition, likely due to steric effects and distinct electronic profiles .

- Dual substitution (e.g., XV with two para-nitro groups) increases pharmacological potency but may reduce solubility or increase toxicity .

Central Nervous System (CNS) Activity

- Compound XIV : Reduced pentylenetetrazole-induced convulsions by 85% in rodent models, comparable to diazepam .

- Compound XV : Showed superior antianxiety activity (72% reduction in elevated plus-maze test) due to dual nitro groups enhancing receptor affinity .

- Ortho-nitro analogues: Limited CNS activity reported, suggesting para positioning is optimal for benzodiazepine receptor agonism .

Anticancer Activity

- Compound 76 : Induced G1-phase cell cycle arrest in HepG2 cells (28.8-fold apoptosis increase) via thymidylate synthase inhibition, outperforming 5-fluorouracil .

- Quinoline-oxadiazole hybrids: Derivatives with para-nitro groups (e.g., 8c) showed IC₅₀ = 0.137 mg/mL against HepG2, while ortho-nitro derivatives require additional functional groups (e.g., thioethers) for comparable efficacy .

Enzyme Inhibition

Physicochemical and Material Properties

- Optoelectronic Applications : Polymers like PNPPO (2-(o-nitrophenyl)-5-phenyl-1,3,4-oxadiazole) exhibit high electron mobility (1.2 × 10⁻³ cm²/V·s) due to conjugation between the ortho-nitro phenyl group and oxadiazole ring .

- Solubility and Stability : Ortho-nitro derivatives generally exhibit lower aqueous solubility than para analogues due to steric hindrance, impacting bioavailability .

Biological Activity

The compound 2-(2-Nitrophenyl)-1,3,4-oxadiazole is part of a broader class of oxadiazole derivatives known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Synthesis

This compound features a nitrophenyl group attached to the oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The synthesis typically involves cyclization reactions of hydrazides with carboxylic acids or aldehydes under acidic or basic conditions.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of oxadiazole derivatives. For instance, a study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against several microbial strains. The results indicated that compounds with electron-withdrawing groups like nitro groups exhibited significant antibacterial properties compared to standard antibiotics such as amoxicillin and cefixime .

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| This compound | Moderate (specific values not reported) |

| Amoxicillin | High (standard comparison) |

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. Derivatives of oxadiazoles were screened for antifungal properties, revealing moderate to high effectiveness against various fungal strains .

| Compound | Fungal Strain Tested | Activity Level |

|---|---|---|

| This compound | Candida albicans | Moderate |

| Other Oxadiazoles | Aspergillus niger | High |

Anticancer Activity

Recent research has focused on the anticancer properties of oxadiazole derivatives. For example, specific derivatives have been tested against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound this compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT-116 | 8.7 |

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazoles have also been documented. Studies indicate that these compounds can inhibit inflammatory mediators and reduce edema in animal models. The presence of nitro groups in the structure enhances this activity by modulating inflammatory pathways .

Study on CNS Activity

A study evaluated the central nervous system (CNS) effects of substituted oxadiazoles. It was found that compounds with nitro groups significantly affected locomotor activity in animal models compared to standard CNS depressants like fluoxetine and diazepam. This suggests potential applications in treating anxiety and depression .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets such as peptide deformylase. These studies provide insights into how structural modifications can enhance biological activity and selectivity against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.